Aminoguanidine bicarbonate
Overview
Description
Synthesis Analysis
The synthesis of aminoguanidine bicarbonate involves using hydrazine hydrate, lime nitrogen, sulfuric acid, and ammonium bicarbonate as raw materials. Optimal conditions include a reaction temperature of 45°C, a pH value of 7.2-7.5, and a water dose of 100 mL. These conditions yield a product with 96.07% yield and 98% purity under specific crystallization temperatures and times (Xie Shi-wei, 2011).
Molecular Structure Analysis
The molecular structure analysis of aminoguanidine bicarbonate and its derivatives has been extensively studied. The reaction with various carboxylic acids forms different salts, showcasing the salt-forming ability of aminoguanidine with these acids. These salts' structural and thermal properties have been compared, with X-ray diffraction studies confirming their crystal structures. For example, the reaction with oxamic and malonic acids forms mono-aminoguanidinium salts, indicating aminoguanidine's versatility in forming complex structures (R. Selvakumar et al., 2015).
Chemical Reactions and Properties
Aminoguanidine reacts with α-dicarbonyl compounds, forming triazines and other compounds, showcasing its reactivity and potential for forming polycyclic ring structures. This reactivity is crucial for understanding its interactions and applications in various chemical processes (Marco A. Saraiva et al., 2012).
Physical Properties Analysis
The physical properties of aminoguanidine bicarbonate include its crystallization behavior, which is influenced by reaction conditions such as temperature and time. The optimal crystallization conditions have been identified to maximize yield and purity, important for its application in further chemical syntheses and industrial processes.
Chemical Properties Analysis
The chemical properties of aminoguanidine bicarbonate are highlighted by its ability to react with various compounds, forming stable derivatives. These reactions are used to explore its applications in synthesizing heterocyclic compounds and investigating its kinetics with α-oxoaldehydes under physiological conditions. These studies provide insights into its potential for therapeutic applications and its reactivity in biological systems (Paul J Thornalley et al., 2000).
Scientific Research Applications
Cell Culture Studies : Aminoguanidine stabilizes S-adenosylmethionine decarboxylase, influencing polyamine biosynthesis and degradation in cell culture studies (Stjernborg & Persson, 1993).
Diabetes Research : It inhibits the formation of advanced glycosylation end products (AGEs) by 67-85%, which is essential in preventing diabetic complications (Edelstein & Brownlee, 1992).
Histamine Metabolism Studies : Effective in inhibiting histidine decarboxylase in the rat stomach, it facilitates in vivo studies on histamine metabolism (Kobayashi & Maudsley, 1971).
Cataract Research : Aminoguanidine can prevent glycation and browning reactions in lens proteins, which is beneficial for cataract research (Lewis & Harding, 1990).
Peritoneal Dialysis : It reduces peritoneal dialysis fluid-induced alterations such as vascular leakage and fibrosis in rats (Zareie et al., 2005).
Retinal Microvascular Disease : Normalizes retinal oxidative stress, nitric oxide, and protein kinase C activity in diabetic rats, indicating a biochemical mechanism for inhibiting retinal microvascular disease in diabetes (Kowluru et al., 2000).
Pharmaceutical Development : Shows potential as an inhibitor of the human butyrylcholinesterase receptor and as a novel antihypertensive agent (Selvakumar et al., 2015; Sisenwine et al., 1976).
Pancreatic Research : High concentrations can impair pancreatic B-cell response to high glucose concentrations (Tasaka et al., 1994).
Antioxidant Studies : Exhibits the highest inhibition of peroxynitrite-induced luminol-enhanced chemiluminescence, indicating antioxidant properties (Yildiz et al., 1998).
Diabetic Complications : Prevents diabetes-induced arterial wall protein cross-linking, suggesting a role in treating chronic diabetic complications (Brownlee et al., 1986).
Pulmonary Fibrosis : Reduces pulmonary fibrosis-induced collagen content in the lungs, indicating therapeutic applications for various clinical conditions (Rezende et al., 2000).
Neuropathy and Diabetes : Has shown limited effects on nerve function and (Na+,K+)-ATPase activity in diabetic rats (Wada et al., 1999).
Chemical Reactions : Reactivity with α-dicarbonyls creates new compounds, supporting the ability of triazines to form polycyclic ring structures (Saraiva et al., 2012).
DNA Damage Studies : May cause DNA damage when combined with Fe+3, raising concerns about its use as a therapeutic agent (Suji & Sivakami, 2006).
Synthesis Optimization : Optimal conditions for synthesizing aminoguanidine bicarbonate have been established (Xie Shi-wei, 2011).
Analytical Chemistry : UV spectrophotometry and iodometry are effective methods for determining aminoguanidine bicarbonate concentration (Li Yan, 2004; Qes Fang-fang, 2006).
Safety And Hazards
Aminoguanidine bicarbonate may cause an allergic skin reaction and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-aminoguanidine;carbonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHZHQQWQTQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062537 | |
Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Product Name |
Aminoguanidine bicarbonate | |
CAS RN |
2200-97-7, 2582-30-1 | |
Record name | Aminoguanidine carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoguanidine bicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2582-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200977 | |
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Record name | Aminoguanidine bicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoguanidine bicarbonate | |
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Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoguanidinium hydrogen carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:?) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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